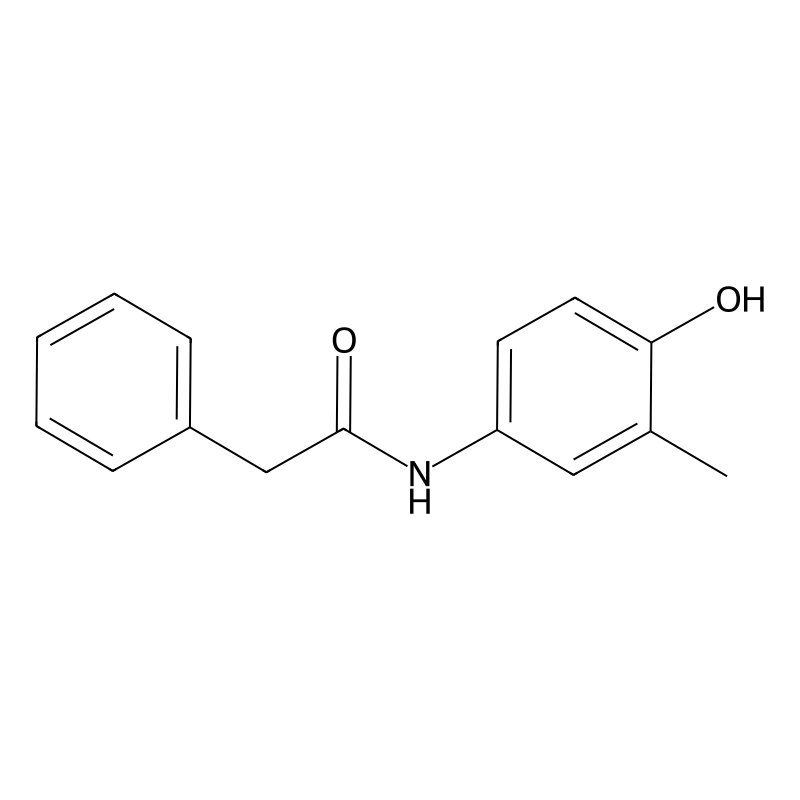

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide is an organic compound classified as an arylacetamide. It has the molecular formula C₉H₁₁NO₂ and a molecular weight of approximately 165.19 g/mol. This compound features a hydroxyl group and a methyl group attached to a phenyl ring, contributing to its unique chemical properties. The compound is characterized by its relatively high boiling point of 368.7°C and a density of 1.203 g/cm³ at room temperature .

The primary reactions involving N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide include:

- Acylation Reactions: This compound can undergo acylation, where the hydroxyl group can react with acyl chlorides to form esters.

- Esterification: The hydroxyl group can also participate in esterification reactions with various acids.

- Reduction Reactions: The compound may be reduced to its corresponding amine derivative under specific conditions.

These reactions highlight the compound's versatility in organic synthesis and potential modifications for varied applications.

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains.

- Analgesic Effects: It has been investigated for its potential analgesic effects, similar to other compounds in the arylacetamide class.

- Anti-inflammatory Activity: The compound shows promise in reducing inflammation, which may be attributed to its structural characteristics.

These biological properties suggest potential therapeutic applications in medicine, particularly in pain management and infection control.

Several methods have been developed for synthesizing N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide:

- Condensation Reaction: The synthesis often involves the condensation of 4-hydroxy-3-methylaniline with phenylacetyl chloride in the presence of a base such as triethylamine.

- Direct Acetylation: Another method includes the direct acetylation of 4-hydroxy-3-methylphenol using acetic anhydride followed by coupling with an appropriate amine.

- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps, including protection-deprotection strategies for functional groups to enhance yield and selectivity.

These methods are crucial for producing the compound in sufficient quantities for research and application.

N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide finds applications in various fields:

- Pharmaceuticals: Due to its analgesic and anti-inflammatory properties, it is explored as a candidate for pain relief medications.

- Agricultural Chemicals: Its antimicrobial activity makes it a potential agent for agricultural use against plant pathogens.

- Chemical Intermediates: This compound serves as an intermediate in synthesizing other complex organic molecules.

The versatility of this compound underscores its importance in both industrial and research settings.

Several compounds share structural similarities with N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Hydroxyacetanilide | Hydroxyl and acetamide groups | Commonly used as a pain reliever |

| N-(4-hydroxyphenyl)acetamide | Hydroxyl group on phenyl ring | Exhibits lower potency compared to the target compound |

| 3-Methylacetanilide | Methyl substituent on the aniline structure | Different substitution pattern affects activity |

| N-(2-hydroxyphenyl)acetamide | Hydroxyl group on a different position | Varies in biological activity compared to target |

The uniqueness of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide lies in its specific substitution pattern, which influences its biological activity and chemical reactivity compared to these similar compounds.

This comprehensive overview highlights the significance of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide in both research and practical applications, showcasing its diverse properties and potential uses across various domains.